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molecular formula C5H8O B033191 3,4-Dihydro-2H-pyran CAS No. 110-87-2

3,4-Dihydro-2H-pyran

Cat. No. B033191
M. Wt: 84.12 g/mol
InChI Key: BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Patent
US04497827

Procedure details

The 1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes are also prepared by the coupling reaction between a 1-haloalk-2-ene, for example, 1-bromooct-2-ene, the preparation of which is described in J. Chem. Soc., 3868 (1957) and 1-(tetrahydropyranyloxy)hex-2-en-5-yne. The coupling reaction is conducted in an aqueous or aqueous alcoholic solution, at a temperature of from 0° C. to about 100° C., optionally in the presence of a cuprous salt, for example, cuprous chloride, for from 1 to 24 hours. 1-(Tetrahydropyranyloxy)hex-2-en-5-yne is obtained by the acid-catalyzed reaction between dihydropyran and hex-2-en-5-yn-1-ol, the preparation of which is described in Bull. Soc. Chem. France, 2105 (1963). The reaction is conducted either without solvent or in the presence of an organic solvent such as ether or methylene chloride, in the presence of an acid catalyst such as sulphuric acid, hydrochloric acid or phosphorus oxychloride.
[Compound]
Name
1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-haloalk-2-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-bromooct-2-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(tetrahydropyranyloxy)hex-2-en-5-yne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrCC=CCCCCC.[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:16][CH2:17][CH:18]=[CH:19][CH2:20][C:21]#[CH:22]>>[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:16][CH2:17][CH:18]=[CH:19][CH2:20][C:21]#[CH:22].[O:10]1[CH:11]=[CH:12][CH2:13][CH2:14][CH2:15]1.[CH2:17]([OH:16])[CH:18]=[CH:19][CH2:20][C:21]#[CH:22]

Inputs

Step One
Name
1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-haloalk-2-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1-bromooct-2-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CCCCCC
Step Four
Name
1-(tetrahydropyranyloxy)hex-2-en-5-yne
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OCC=CCC#C
Step Five
Name
cuprous
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the preparation of which
CUSTOM
Type
CUSTOM
Details
The coupling reaction
CUSTOM
Type
CUSTOM
Details
of from 0° C. to about 100° C.
CUSTOM
Type
CUSTOM
Details
for from 1 to 24 hours
Duration
12.5 (± 11.5) h

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCC=CCC#C
Name
Type
product
Smiles
O1CCCC=C1
Name
Type
product
Smiles
C(C=CCC#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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